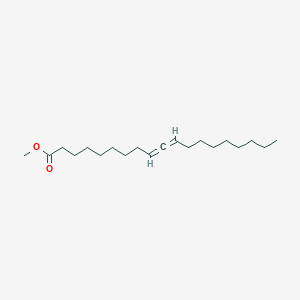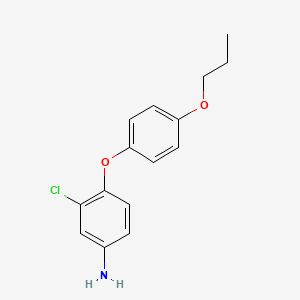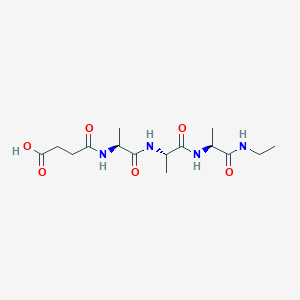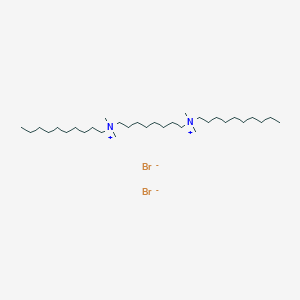![molecular formula C14H24O B14410351 4-Methylidene-1-oxaspiro[2.11]tetradecane CAS No. 87336-89-8](/img/structure/B14410351.png)
4-Methylidene-1-oxaspiro[2.11]tetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylidene-1-oxaspiro[2.11]tetradecane is a chemical compound with the molecular formula C14H24O. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidene-1-oxaspiro[2.11]tetradecane involves several steps. One common method starts with the preparation of a cyclododecanyl epoxy-ester, which is then hydrolyzed to form the corresponding carboxylic acid. This acid undergoes decarboxylation to produce a cyclododecanyl aldehyde. The aldehyde is then reacted with formaldehyde in a basic solution to obtain cyclododecane 1,1-diyl dimethanol. Finally, the desired compound is obtained through transesterification with tetraethyl orthocarbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up processes. The key steps involve careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylidene-1-oxaspiro[2.11]tetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of halogens or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
4-Methylidene-1-oxaspiro[2.11]tetradecane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the formulation of perfumes and fragrances due to its distinctive odor properties
Wirkmechanismus
The mechanism of action of 4-Methylidene-1-oxaspiro[2.11]tetradecane involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxaspiro[2.11]tetradecane: Shares a similar spiro structure but lacks the methylidene group.
Spiro[5.5]undecane derivatives: These compounds have different ring sizes and functional groups but exhibit similar spiro configurations.
Uniqueness
4-Methylidene-1-oxaspiro[2.11]tetradecane is unique due to its specific structural features, such as the presence of a methylidene group and the spiro connection between the rings. These characteristics contribute to its distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
87336-89-8 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
4-methylidene-1-oxaspiro[2.11]tetradecane |
InChI |
InChI=1S/C14H24O/c1-13-10-8-6-4-2-3-5-7-9-11-14(13)12-15-14/h1-12H2 |
InChI-Schlüssel |
OYYWOJOFHJELNE-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CCCCCCCCCCC12CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14410283.png)

![Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate](/img/structure/B14410291.png)

![4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14410306.png)




![3-[(3-Nitrophenyl)methoxy]-1,1'-biphenyl](/img/structure/B14410331.png)
![2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane](/img/structure/B14410334.png)

![6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14410345.png)
